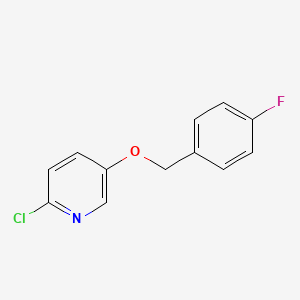

2-Chloro-5-((4-fluorobenzyl)oxy)pyridine

Description

2-Chloro-5-((4-fluorobenzyl)oxy)pyridine is a halogenated pyridine derivative featuring a 4-fluorobenzyl ether substituent at the 5-position and a chlorine atom at the 2-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

2-chloro-5-[(4-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-12-6-5-11(7-15-12)16-8-9-1-3-10(14)4-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEINRXMYQVIOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and 4-fluorobenzyl alcohol.

Reaction: The 4-fluorobenzyl alcohol is reacted with a base such as sodium hydride to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with 2-chloropyridine to yield 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine.

Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((4-fluorobenzyl)oxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the benzyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can introduce different functional groups to the molecule.

Scientific Research Applications

2-Chloro-5-((4-fluorobenzyl)oxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2-Chloro-5-(4-Substituted Phenyl) Pyridine Derivatives

Compounds such as 2-Amino-4-(2-Chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine () share the 2-chloro-5-substituted pyridine core but differ in the nature of the substituent. For example:

- Nitro group (R2 = -NO₂): This derivative (C₂₇H₂₀ClN₅O₃, Mol. Wt. 497) exhibits a melting point (M.P.) of 278–282°C, IR absorption at 2183 cm⁻¹ (C≡N stretch), and antimicrobial activity against E. coli and S. aureus .

- Methyl group (R2 = -CH₃) : Derivatives with methyl substituents (e.g., C₂₉H₂₆ClN₅O₂, Mol. Wt. 509) show higher melting points (288–292°C) and altered IR profiles (2201 cm⁻¹ for C≡N), suggesting enhanced crystallinity due to increased hydrophobicity .

Comparison Insight : The nitro group enhances antimicrobial activity but reduces thermal stability compared to methyl-substituted analogues .

Fluorine-Containing Pyridines

- 2-Chloro-5-(1-fluoroethyl)pyridine (): Features a fluoroethyl group instead of fluorobenzyloxy. Its ¹H-NMR shows a doublet at δ 1.66 ppm (CH₂F), while ¹⁹F-NMR reveals a peak at -217 ppm, indicating distinct electronic environments compared to the target compound .

- 4-((5-Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile (): The trifluoromethyl group increases electronegativity, leading to higher reactivity in nucleophilic substitutions compared to the 4-fluorobenzyloxy group .

Comparison Insight : Fluorine placement (benzyl vs. alkyl) significantly impacts solubility and metabolic stability.

Physicochemical Properties

Key Observations :

- Melting Points : Nitro-substituted derivatives exhibit lower M.P. ranges (278–282°C) compared to methyl-substituted analogues (288–292°C) due to reduced intermolecular hydrogen bonding .

- Bioactivity : Nitro and trifluoromethyl groups enhance antimicrobial and pesticidal properties, respectively, while benzyloxy groups may improve target selectivity .

Biological Activity

2-Chloro-5-((4-fluorobenzyl)oxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure:

- Chemical Formula : C12H10ClFNO

- Molecular Weight : 241.67 g/mol

- CAS Number : 1542425-20-6

The biological activity of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine is largely attributed to its interactions with various biological targets. The compound is believed to:

- Inhibit Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyridine derivatives.

- Modulate Receptor Activity : The presence of the fluorobenzyl group suggests potential interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.

Biological Activities

Research indicates that 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Data Table: Biological Activities Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential utility as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating a promising therapeutic index.

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine suggests favorable absorption and distribution characteristics:

- Bioavailability : The presence of the morpholine ring enhances bioavailability, allowing for effective systemic circulation.

- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, forming active metabolites that may contribute to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.